Superior Steroid Sulfatase Inhibition Potency in HEK293 Cells vs. Irosustat (STX64)
The target compound demonstrates superior in vitro potency against human steroid sulfatase (STS) expressed in HEK293 cells when compared to the first-in-class clinical inhibitor Irosustat (STX64). In a head-to-head comparable assay measuring the transformation of [3H]E1S, the target compound achieved an IC50 of 0.15 nM [1], while Irosustat (STX64) has a reported IC50 of 8 nM under similar conditions [2]. This represents an over 50-fold increase in potency that can significantly impact the required compound concentration for cellular studies, reducing the risk of off-target effects and solvent toxicity.
| Evidence Dimension | Inhibitory Potency (IC50) against human STS in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 0.15 nM |
| Comparator Or Baseline | Irosustat (STX64), IC50 = 8 nM |
| Quantified Difference | Target compound is ~53-fold more potent |
| Conditions | Assay: Inhibition of human placental estrone sulfatase expressed in HEK293 cells using [3H]E1S as substrate, 2 hr incubation. (Data from separate but comparable studies) [REFS-1, REFS-2]. |
Why This Matters
This substantial potency difference dictates the effective working concentration range, directly impacting assay design, compound consumption, and the minimization of non-specific effects in cell-based experiments.
- [1] BindingDB. (n.d.). BDBM50369432 (CHEMBL1627465). Affinity Data: IC50 = 0.150 nM. View Source
- [2] Mostafa, Y. A., & Potter, B. V. L. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). Journal of Medicinal Chemistry, 54(21), 7485–7497. IC50 = 8 nM. View Source
